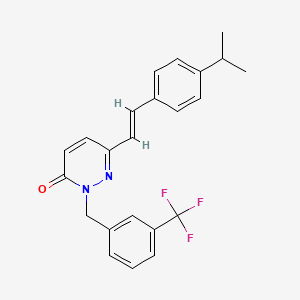
6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a pyridazinone derivative and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Scaffold for Synthesis of Polyfunctional Systems
The synthesis of polysubstituted pyridazinones through sequential nucleophilic substitution reactions demonstrates the compound's utility as a scaffold for generating various polyfunctional systems. This methodology is applicable in the drug discovery field, allowing for the creation of diverse and potentially bioactive derivatives by modifying the pyridazinone ring. For example, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles leads to aminated products, showcasing the adaptability of the pyridazinone core for generating compounds with varied functional groups (Pattison et al., 2009).
Molecular Docking and In Vitro Screening
A series of novel pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These derivatives showed moderate to good binding energies, indicating potential for drug development. Additionally, the compounds exhibited antimicrobial and antioxidant activity, highlighting the pyridazinone derivatives' potential for therapeutic applications beyond their primary anticipated uses (Flefel et al., 2018).
Anticonvulsant Activity
Pyridazinone derivatives were synthesized and tested for anticonvulsant activity, revealing that some derivatives have significant effects. This suggests that modifications of the pyridazinone core structure could lead to the development of new anticonvulsant agents, emphasizing the compound's role in the exploration of treatments for neurological disorders (Samanta et al., 2011).
Insect Growth Regulating Activity
The synthesis of 5-benzoylphenylurea-3(2H)-pyridazinones and their preliminary bioassay tests against locusts showcased good activity, marking these compounds as potential insect growth regulators. This indicates the utility of pyridazinone derivatives in developing environmentally friendly pest control agents (Yun, 2008).
Eigenschaften
IUPAC Name |
6-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O/c1-16(2)19-9-6-17(7-10-19)8-11-21-12-13-22(29)28(27-21)15-18-4-3-5-20(14-18)23(24,25)26/h3-14,16H,15H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTMLJSVEVVCHG-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
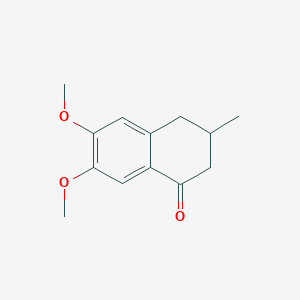
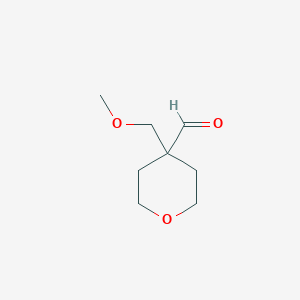
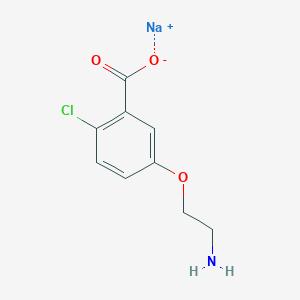
![6-Chloro-4-[(4-ethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2571578.png)
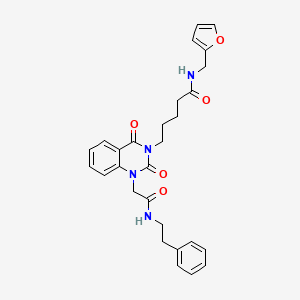
![(E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571583.png)
![[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine](/img/structure/B2571586.png)
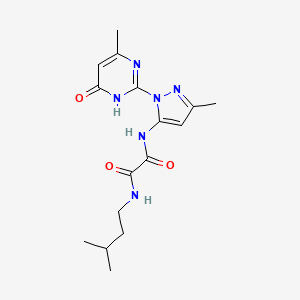
![oxadiazol-5-yl]-3H-pyrimidin-4-one](/img/structure/B2571588.png)

![2-benzylsulfanyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2571590.png)
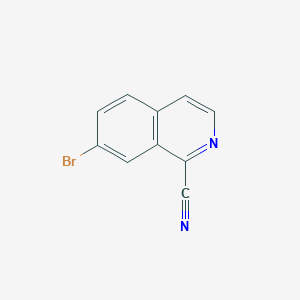
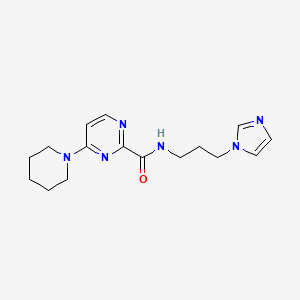
![4-(dipropylsulfamoyl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2571593.png)
